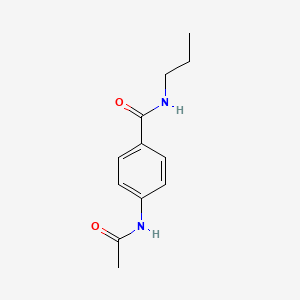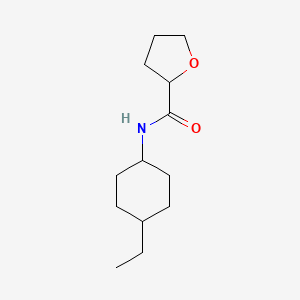![molecular formula C18H29NO6 B4936636 N-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B4936636.png)
N-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMPEA or 2,5-Dimethoxy-4-(2-(2-methyl-2-propanamino)ethoxy)phenethylamine oxalate.
作用機序
The exact mechanism of action of DMPEA is not fully understood. However, it is believed that DMPEA acts as a serotonin receptor agonist, which results in the release of neurotransmitters such as dopamine and norepinephrine. DMPEA also has a structural similarity to other psychoactive compounds such as mescaline and MDMA, which suggests that it may have similar effects on the central nervous system.
Biochemical and Physiological Effects:
DMPEA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which can lead to increased alertness and focus. DMPEA has also been shown to have potential anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of DMPEA is that it is relatively easy to synthesize and can be obtained in large quantities. This makes it an attractive compound for use in lab experiments. However, there are also limitations to using DMPEA in lab experiments. One of the main limitations is that its effects on the central nervous system are not fully understood, which makes it difficult to design experiments that accurately measure its effects.
将来の方向性
There are several future directions for research on DMPEA. One area of research is the development of DMPEA analogs that have improved therapeutic properties. Another area of research is the study of DMPEA's effects on the central nervous system and its potential use in the treatment of neurological disorders. Finally, there is a need for more research on the safety and toxicity of DMPEA, especially with regards to its potential use as a therapeutic agent.
Conclusion:
In conclusion, DMPEA is a chemical compound that has potential applications in various fields, including medicinal chemistry. Its synthesis method is relatively simple, and it has been shown to have a variety of biochemical and physiological effects. However, there are also limitations to using DMPEA in lab experiments, and more research is needed to fully understand its effects on the central nervous system and its potential therapeutic properties.
合成法
The synthesis of DMPEA involves the reaction of 2,5-dimethoxyphenol with ethylene oxide to form 2-(2,5-dimethoxyphenoxy)ethanol. This intermediate is then reacted with 2-methyl-2-propanamine to form DMPEA. The final product is obtained by reacting DMPEA with oxalic acid to form DMPEA oxalate.
科学的研究の応用
DMPEA has been studied extensively for its potential applications in various fields. One of the most promising applications of DMPEA is in the field of medicinal chemistry. DMPEA has been shown to have potential therapeutic effects on various diseases such as depression, anxiety, and Parkinson's disease. DMPEA has also been studied for its potential anti-cancer properties.
特性
IUPAC Name |
N-[2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2.C2H2O4/c1-13-6-7-14(2)15(12-13)19-11-10-18-9-8-17-16(3,4)5;3-1(4)2(5)6/h6-7,12,17H,8-11H2,1-5H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYDJQJFIBYPGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCOCCNC(C)(C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-ethylbenzamide](/img/structure/B4936565.png)
![5-(2-methoxyphenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B4936578.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B4936579.png)


![1-{5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}-4-piperidinecarboxylic acid](/img/structure/B4936603.png)

![1-[4-(4-ethoxyphenoxy)butoxy]-2-fluorobenzene](/img/structure/B4936614.png)
![(2,3-dimethoxybenzyl)[3-(trifluoromethyl)benzyl]amine](/img/structure/B4936632.png)
![N-1,3-benzothiazol-2-yl-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B4936639.png)
![5-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4936648.png)
![1-(4-bromophenyl)-2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)ethanone](/img/structure/B4936656.png)
![N-(4-isopropylphenyl)-1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B4936662.png)